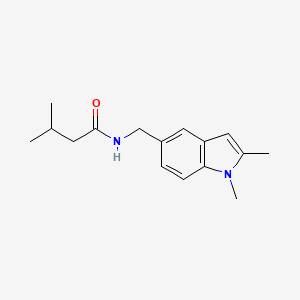

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the final product .

Chemical Reactions Analysis

New (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .

Physical And Chemical Properties Analysis

DIM-5 is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C. DIM-5 is stable under normal conditions and does not decompose easily.

Aplicaciones Científicas De Investigación

Pharmacology and Drug Development

The compound serves as a convenient intermediate for synthesizing disubstituted 1-(indolin-5-yl)methanamines. These derivatives have shown promise in pharmacological studies. Notably, some indolinylmethyl sulfonamides exhibit strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat, comparable to the essential plant hormone abscisic acid (ABA) . Researchers explore its potential as a scaffold for designing novel drugs.

Organic Synthesis and Chemical Reactions

The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine involves deprotection of phthalimide and acetyl groups from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. This compound serves as a building block for other indoline-based structures. Its Tscherniac-Einhorn reaction with 2-(hydroxymethyl)isoindoline-1,3-dione yields (2,3-dihydro-1H-indol-5-ylmethyl)amine . Researchers can exploit this intermediate for diverse organic transformations.

Catalysis and Green Chemistry

In related research, l-tyrosine has been employed as an efficient catalyst for the condensation of substituted indole-3-aldehydes with meldrum’s acid, leading to the formation of various indole derivatives . Considering the compound’s structural features, it may find applications in sustainable and eco-friendly catalytic processes.

Antiviral Activity

While not directly studied for antiviral properties, derivatives of ethyl 2- and 4-alkylaminomethylindole-3-carboxylates have been investigated for their antiviral effects . Given the structural similarities, further exploration of (2,3-dihydro-1H-indol-5-ylmethyl)amine in antiviral assays could be worthwhile.

Mecanismo De Acción

Safety and Hazards

The safety of DIM-5 has been tested in vitro and in vivo studies. In these studies, it was found to be relatively non-toxic at low doses, and no significant adverse effects were observed.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-11(2)7-16(19)17-10-13-5-6-15-14(9-13)8-12(3)18(15)4/h5-6,8-9,11H,7,10H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPGCFHHWLLKIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-methylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2579729.png)

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea](/img/structure/B2579732.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1-methylindazol-3-yl)acetamide;hydrochloride](/img/structure/B2579735.png)

![N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2579741.png)

![5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide](/img/structure/B2579743.png)

![[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid](/img/structure/B2579744.png)